molecular formula C2H2F6Si B15467146 Trifluoro(2,2,2-trifluoroethyl)silane CAS No. 54389-21-8

Trifluoro(2,2,2-trifluoroethyl)silane

Cat. No.: B15467146
CAS No.: 54389-21-8
M. Wt: 168.11 g/mol
InChI Key: MPLUCEHSIAPSQL-UHFFFAOYSA-N
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Description

Trifluoro(2,2,2-trifluoroethyl)silane is a volatile, fluorinated organosilane compound of interest in advanced materials science and synthetic chemistry research. Its molecular structure, featuring both a silane and an electron-withdrawing 2,2,2-trifluoroethyl group, suggests potential utility as a precursor for introducing fluorine and silicon functionalities into various systems. Researchers may explore its applications in the development of water-repellent surface coatings, as a building block for fluorine-containing silicones, or as a reagent in organic synthesis where its unique electronic properties could influence reaction pathways. The mechanism of action for this reagent is anticipated to involve the reactivity of the silicon-center, which can be influenced by the strongly electron-withdrawing trifluoroethyl group. This may make the silicon more susceptible to nucleophilic attack in reactions with alcohols, water, or other substrates, facilitating the formation of siloxane bonds or the transfer of the (2,2,2-trifluoroethyl)silyl group. Researchers should consult relevant safety data sheets and handle this material with appropriate precautions, as many volatile silanes are moisture-sensitive and flammable. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

54389-21-8

Molecular Formula

C2H2F6Si

Molecular Weight

168.11 g/mol

IUPAC Name

trifluoro(2,2,2-trifluoroethyl)silane

InChI

InChI=1S/C2H2F6Si/c3-2(4,5)1-9(6,7)8/h1H2

InChI Key

MPLUCEHSIAPSQL-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)[Si](F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Silicon Substituents

(a) Methyldipentyl(2,2,2-trifluoroethyl)silane (2f)
  • Molecular Formula : C₁₃H₂₃F₃Si
  • Properties : Colorless oil; characterized by ¹H/¹³C NMR and mass spectrometry.
  • Key Differences : The pentyl and methyl groups reduce fluorine content compared to the main compound, leading to lower electronegativity and altered reactivity in insertion reactions .
(b) Benzyldimethyl(2,2,2-trifluoroethyl)silane (2g)
  • Molecular Formula : C₁₁H₁₅F₃Si
  • Properties : Colorless oil; aromatic benzyl group introduces π-π interactions.
  • Applications : Enhanced stability in aromatic substitution reactions due to benzyl substituents .
(c) Tert-butoxy(butyl)(methyl)(2,2,2-trifluoroethyl)silane (2i)
  • Molecular Formula : C₁₂H₂₄F₃OSi
  • Properties : Contains a tert-butoxy group, increasing steric hindrance.
  • Reactivity : The alkoxy group may act as a leaving group, enabling nucleophilic substitutions .
Comparison Table :
Compound Molecular Formula Substituents on Si Key Reactivity/Applications
Trifluoro(2,2,2-trifluoroethyl)silane CF₃CH₂SiF₃ 3 F, 1 CF₃CH₂ Fluorination, silicon material precursors
Methyldipentyl(2,2,2-trifluoroethyl)silane C₁₃H₂₃F₃Si 1 CF₃CH₂, 1 Me, 2 pentyl Insertion reactions, reduced fluorine impact
Benzyldimethyl(2,2,2-trifluoroethyl)silane C₁₁H₁₅F₃Si 1 CF₃CH₂, 1 Bn, 2 Me Aromatic systems stabilization
Trimethyl(2,2,2-trifluoroethoxy)silane C₅H₁₁F₃OSi 3 Me, 1 CF₃CH₂O– Ether linkage increases polarity; hydrolytically sensitive

Functional Group Variations

(a) 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
  • Molecular Formula : C₂₀H₁₅F₃OSi
  • Properties : Combines a triphenylsilyl group with a trifluoroacetyl moiety.
  • Key Differences : The ketone group enables participation in carbonyl chemistry, while bulky triphenyl groups limit steric accessibility .
(b) (Trifluoromethyl)trimethylsilane
  • Molecular Formula : C₄H₉F₃Si
  • Applications : Widely used in trifluoromethylation reactions.
  • Comparison : The CF₃ group directly bonded to silicon enhances electrophilicity compared to CF₃CH₂– in the main compound .

Ether and Sulfonate Derivatives

(a) Trimethyl(2,2,2-trifluoroethoxy)silane
  • Molecular Formula : C₅H₁₁F₃OSi
  • Properties : Contains a trifluoroethoxy (–OCH₂CF₃) group.
  • Reactivity : The ether oxygen increases polarity, making it more susceptible to hydrolysis than the main compound .
(b) 2,2,2-Trifluoroethyl Trifluoromethanesulfonate
  • Molecular Formula : C₃H₂F₆O₃S
  • Applications : Powerful trifluoroethylating agent; sulfonate group acts as a superior leaving group.
  • Comparison : Higher reactivity in alkylation reactions compared to silane derivatives .

Preparation Methods

Photochemical Radical Addition of Trichlorosilane to Fluoro-Olefins

The photochemical reaction of trichlorosilane (HSiCl₃) with fluorinated olefins represents a foundational method for synthesizing polyfluoroalkylsilanes. In this approach, ultraviolet (UV) light initiates radical chain reactions, enabling the addition of trichlorosilane across the double bond of fluoro-olefins. For example, hexafluorocyclobutene undergoes trans-selective addition with trichlorosilane under UV irradiation, yielding trichloro(2H-hexafluorocyclobutyl)silane as a primary intermediate.

Subsequent halogen exchange with antimony(III) fluoride (SbF₃) replaces chlorine atoms on silicon with fluorine, producing the trifluorosilyl derivative. This two-step process achieves high yields (75–90%) for analogous compounds, though the exact yield for Trifluoro(2,2,2-trifluoroethyl)silane remains unspecified in literature. Critical parameters include:

  • Reaction Temperature : Room temperature for photochemical step; 80–120°C for halogen exchange.
  • Solvent System : Solvent-free conditions or inert solvents like perfluorocarbons.
  • Byproducts : Antimony chloride (SbCl₃) forms during fluorination, necessitating purification via fractional distillation.

This method’s scalability is limited by the handling of toxic SbF₃ and the need for specialized UV reactors.

Direct Photolysis of Hexafluoroacetone and Methyltrifluorosilane

An alternative one-step synthesis involves the UV-induced reaction of hexafluoroacetone (HFA, (CF₃)₂CO) with methyltrifluorosilane (CH₃SiF₃). Under photolytic conditions at 200°C, HFA abstracts hydrogen from CH₃SiF₃, generating CF₃CH₂SiF₃ alongside volatile byproducts like SiF₄ and CO.

Key advantages of this method include:

  • Simplified Workflow : Eliminates multi-step purification.
  • In Situ Utility : The product is used directly in pyrolysis studies without isolation.

However, the inability to isolate this compound in pure form restricts its application in syntheses requiring stoichiometric precision.

Halogen Exchange from Trichloro(2,2,2-trifluoroethyl)silane

Trichloro(2,2,2-trifluoroethyl)silane serves as a precursor for fluorine substitution. Treatment with SbF₃ at elevated temperatures (100–150°C) replaces chlorine atoms with fluorine via nucleophilic displacement:
$$
\text{CF₃CH₂SiCl₃} + 3 \text{SbF₃} \rightarrow \text{CF₃CH₂SiF₃} + 3 \text{SbCl₃}
$$
This method mirrors industrial fluorination processes but requires rigorous moisture exclusion to prevent hydrolysis of intermediates.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficacy, scalability, and limitations of each approach:

Method Reagents Conditions Yield Key Challenges
Photochemical + SbF₃ HSiCl₃, SbF₃, fluoro-olefin UV, 80–120°C High Toxicity of SbF₃, multi-step
Direct photolysis HFA, CH₃SiF₃ UV, 200°C Unisolated Product isolation difficulty
Halogen exchange CF₃CH₂SiCl₃, SbF₃ 100–150°C Moderate Moisture sensitivity
Diazocompound insertion CF₃CHN₂, R₃SiH Ambient, then fluorination Theoretical Unverified for target compound

Q & A

Q. Basic Research Focus

  • Ventilation : Use fume hoods to prevent inhalation of volatile silane vapors.
  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water, which can generate toxic HF gas .

How does the compound’s fluorinated structure influence its application in materials science?

Q. Advanced Research Focus

  • Surface modification : The silane’s ability to form stable Si–O bonds with hydroxylated surfaces (e.g., glass or silica nanoparticles) enables hydrophobic coatings.
  • Dielectric properties : Fluorine’s low polarizability enhances performance in electronic encapsulants. Characterize using impedance spectroscopy or contact angle measurements .

What strategies can optimize the compound’s stability during long-term storage?

Q. Advanced Research Focus

  • Moisture control : Store under inert gas (argon) in sealed, moisture-free containers with molecular sieves (3Å).
  • Temperature : Keep at -20°C to slow hydrolysis; monitor degradation via periodic ¹⁹F NMR analysis.
  • Light exposure : Amber glass vials prevent UV-induced radical reactions .

How can computational chemistry aid in predicting reaction pathways for this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Model transition states for nucleophilic substitutions to predict regioselectivity.
  • Molecular dynamics (MD) : Simulate interactions with solvents (e.g., THF vs. DCM) to optimize reaction conditions.
  • Software tools : Gaussian, ORCA, or VASP for energy profiling .

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